N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide
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Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of acetylamino, methoxyphenyl, pyridyl, and triazolylthio groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide typically involves multiple steps, starting with the preparation of the core structure. The process often includes:
Formation of the acetylamino group: This can be achieved through acetylation of an amine precursor.
Introduction of the methoxyphenyl group: This step involves the methoxylation of a phenyl ring.
Synthesis of the pyridyl and triazolylthio groups: These groups are introduced through a series of reactions involving pyridine and triazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit a key enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide shares structural similarities with other compounds containing acetylamino, methoxyphenyl, pyridyl, and triazolylthio groups.
- **this compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its potential applications in various scientific fields. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20N6O3S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N6O3S/c1-12(26)21-13-7-8-16(28-3)15(10-13)22-17(27)11-29-19-24-23-18(25(19)2)14-6-4-5-9-20-14/h4-10H,11H2,1-3H3,(H,21,26)(H,22,27) |
InChI Key |
YGLISTWLKAWNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3 |
Origin of Product |
United States |
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